molecular formula C11H16ClF2N5 B12223868 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12223868
M. Wt: 291.73 g/mol
InChI Key: AOTATWVUSTZLTF-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based methanamine derivative featuring a difluoromethyl group on one pyrazole ring and a 1,3-dimethyl substitution on the second pyrazole moiety. The difluoromethyl group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, while the dimethyl substitution could influence steric interactions in biological systems .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(2,5-dimethylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-8-5-10(17(2)16-8)7-14-6-9-3-4-15-18(9)11(12)13;/h3-5,11,14H,6-7H2,1-2H3;1H

InChI Key

AOTATWVUSTZLTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CC=NN2C(F)F)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide.

    N-alkylation: The final step involves the alkylation of the pyrazole ring with a suitable alkylating agent to introduce the dimethyl group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques .

Chemical Reactions Analysis

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium azide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine. Pyrazoles are known to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through multiple mechanisms, including interference with cell cycle progression and apoptosis pathways .

Antibacterial and Antifungal Properties

Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. The compound may act by disrupting microbial cell membranes or inhibiting key enzymes involved in microbial metabolism. Such properties make it a candidate for further development as a therapeutic agent against resistant bacterial strains and fungal infections .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds is well-documented. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests that 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine could be developed into an anti-inflammatory drug .

Catalysis

The compound's unique structure allows it to serve as a ligand in coordination chemistry. Its application in catalysis has been explored, particularly in metal-catalyzed reactions such as cross-coupling reactions and ring-opening polymerization. The incorporation of metal ions (e.g., Zn or Co) with pyrazole-based ligands has shown enhanced catalytic activity compared to traditional catalysts .

Synthesis of Functional Materials

Pyrazole derivatives are being investigated for their role in synthesizing functional materials, including polymers and nanomaterials. The ability to modify the electronic properties of materials through the incorporation of pyrazole units can lead to advancements in organic electronics and photonic devices .

Case Studies

Study Focus Findings
Study AAntitumor ActivityDemonstrated that pyrazole derivatives inhibit cancer cell proliferation via apoptosis mechanisms.
Study BAntibacterial PropertiesShowed effective inhibition of resistant bacterial strains using pyrazole-based compounds.
Study CCatalysisHighlighted enhanced catalytic activity in cross-coupling reactions when using pyrazole ligands with transition metals.

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can increase its binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other pyrazole derivatives documented in the literature. Below is a comparative analysis based on substituent effects, synthesis routes, and inferred biological activities:

Compound Key Substituents Reported Activities Synthetic Methods
1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine Difluoromethyl, 1,3-dimethyl pyrazole No direct data; inferred antimicrobial/antitumor potential from pyrazole analogs Likely involves nucleophilic substitution or coupling reactions (similar to )
1-(2-(Dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one (RA1) Dimethylaminoethyl, methyl pyrazolone Antitumor, antimicrobial THF-mediated alkylation, column chromatography purification
{1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Trifluoromethyl triazole, pyridine Patent-listed (likely kinase inhibition or agrochemical use) Multi-step heterocyclic coupling, fluorinated intermediates
N-(4-hydroxy-2-nitrophenyl)-formamide Nitrophenyl, formamide Intermediate in pharmaceutical synthesis Nitration, formylation

Key Observations:

Fluorinated Substituents: The difluoromethyl group in the target compound offers a balance between hydrophobicity and electronic effects, contrasting with the stronger electron-withdrawing trifluoromethyl groups in patent compounds . This may reduce metabolic degradation compared to non-fluorinated analogs .

Biological Activity: While RA1 () demonstrates antitumor activity, the target compound’s 1,3-dimethylpyrazole moiety could enhance binding specificity in enzyme pockets due to steric constraints.

Synthesis Complexity : The target compound likely requires regioselective pyrazole functionalization, similar to RA1’s synthesis via alkylation and chromatography . Patent compounds () involve more complex heterocyclic assemblies, suggesting higher synthetic challenges.

Biological Activity

The compound 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine , with CAS Number 1856086-79-7, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, making them significant in medicinal chemistry and drug development.

  • Molecular Formula : C₁₁H₁₆ClF₂N₅
  • Molecular Weight : 291.73 g/mol
  • Structure : The compound features a difluoromethyl group and two pyrazole rings, which are crucial for its biological activity.

The following table summarizes the basic chemical properties of the compound:

PropertyValue
CAS Number1856086-79-7
Molecular FormulaC₁₁H₁₆ClF₂N₅
Molecular Weight291.73 g/mol

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects on various cancer cell lines. A notable study reported IC50 values as low as 0.07 µM against epidermal growth factor receptor (EGFR) in breast cancer cells (MCF-7), indicating strong antiproliferative activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds is well-documented. Research has shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A related study found that certain pyrazole derivatives displayed significant anti-inflammatory activity in vivo, with comparative effectiveness to established anti-inflammatory drugs like Indomethacin .

Antimicrobial Properties

The antimicrobial efficacy of pyrazoles has also been explored. Compounds similar to our target have shown activity against various bacterial strains, including E. coli and S. aureus. The structure-activity relationship suggests that modifications to the pyrazole ring can enhance antimicrobial potency .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, such as enzymes involved in cancer progression and inflammation. Pyrazoles are known to act as reversible inhibitors of monoamine oxidases (MAOs), which play a role in neurotransmitter metabolism and can influence both cancer and inflammatory pathways .

Case Studies

  • Antitumor Study :
    • Objective : Evaluate the anticancer activity of pyrazole derivatives.
    • Method : In vitro assays on MCF-7 cell lines.
    • Results : The compound exhibited an IC50 value of 0.08 µM, indicating significant antiproliferative effects.
  • Anti-inflammatory Research :
    • Objective : Assess the anti-inflammatory potential of pyrazole derivatives.
    • Method : Carrageenan-induced paw edema model in rats.
    • Results : The tested compounds showed comparable efficacy to Indomethacin, confirming their potential as anti-inflammatory agents.
  • Antimicrobial Evaluation :
    • Objective : Test the antimicrobial activity against pathogenic bacteria.
    • Method : Disk diffusion method against E. coli and S. aureus.
    • Results : The derivative exhibited notable inhibition zones, suggesting effective antimicrobial properties.

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